molecular formula C25H32BrN5O B10900181 N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide

N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide

Cat. No.: B10900181
M. Wt: 498.5 g/mol
InChI Key: JGHXQDMREUSAKV-MUXKCCDJSA-N
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Description

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that includes a bromine-substituted adamantyl group, a cyclopropyl group, and a pyrazolo[3,4-B]pyridine core

Preparation Methods

The synthesis of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed on the hydrazide group using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the adamantyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium permanganate for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the pyrazolo[3,4-B]pyridine core.

Mechanism of Action

The mechanism of action of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-B]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Adamantyl-substituted compounds: These compounds contain the adamantyl group, which imparts unique properties such as high thermal stability and resistance to degradation.

The uniqueness of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide lies in its combination of the pyrazolo[3,4-B]pyridine core with the bromine-substituted adamantyl group and the hydrazide functionality, which together confer specific chemical and biological properties.

Properties

Molecular Formula

C25H32BrN5O

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(Z)-1-(3-bromo-1-adamantyl)propan-2-ylideneamino]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H32BrN5O/c1-14(8-24-9-16-6-17(10-24)12-25(26,11-16)13-24)28-29-23(32)19-7-20(18-4-5-18)27-22-21(19)15(2)30-31(22)3/h7,16-18H,4-6,8-13H2,1-3H3,(H,29,32)/b28-14-

InChI Key

JGHXQDMREUSAKV-MUXKCCDJSA-N

Isomeric SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N/N=C(/C)\CC45CC6CC(C4)CC(C6)(C5)Br)C

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN=C(C)CC45CC6CC(C4)CC(C6)(C5)Br)C

Origin of Product

United States

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